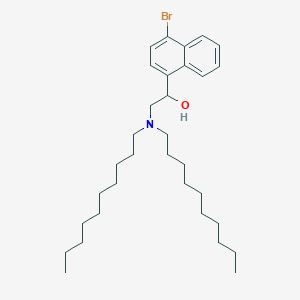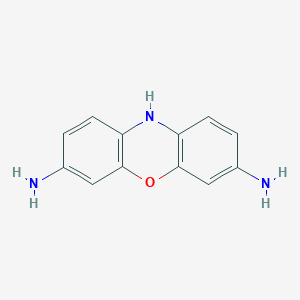
10H-Phenoxazine-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxazine-3,7-diamine: is a chemical compound with the molecular formula C12H12N4O4. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazine derivatives, including this compound, exhibit various biological properties such as antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic activities .
Preparation Methods
The synthesis of 10H-Phenoxazine-3,7-diamine involves several steps. One common method includes the reaction of an intermediate containing phenoxazine substituted by two halogen atoms with ammonia water to convert the halogen atoms into amino groups . Another approach involves the Ullmann coupling reaction to graft a nitro-containing group, followed by reduction to obtain the diamine monomer containing the phenoxazine structure . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
10H-Phenoxazine-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonia water, nitro-containing groups, and reducing agents . The major products formed from these reactions are typically derivatives of phenoxazine with modified properties, such as enhanced biological or material capabilities .
Scientific Research Applications
10H-Phenoxazine-3,7-diamine has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties . These properties make it a valuable compound for developing new therapeutic agents and materials with improved performance.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine-3,7-diamine involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimalarial activity is linked to its interaction with Plasmodium falciparum and Plasmodium berghei, where it disrupts the parasite’s metabolic processes . The compound’s anti-inflammatory and antibiotic effects are due to its ability to inhibit the growth of bacteria and reduce inflammation .
Comparison with Similar Compounds
10H-Phenoxazine-3,7-diamine is unique compared to other similar compounds due to its diverse range of biological and material applications. Similar compounds include phenothiazines and other phenoxazine derivatives, which also exhibit various biological activities . this compound stands out due to its specific combination of properties, making it a versatile compound for multiple applications.
Properties
CAS No. |
4935-76-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H,13-14H2 |
InChI Key |
LBBGQVDQCQRMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
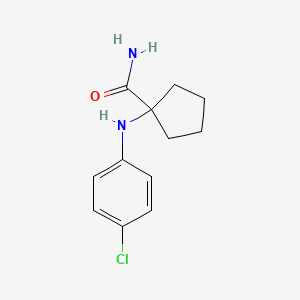
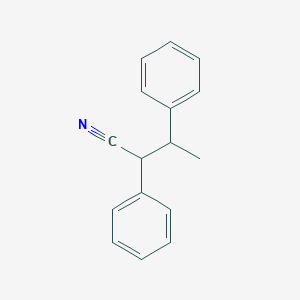
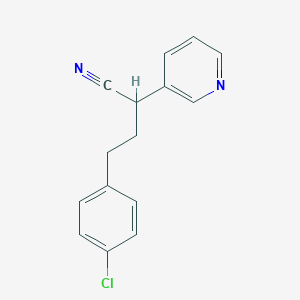
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
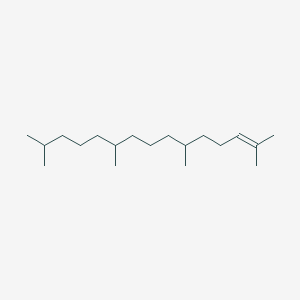

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
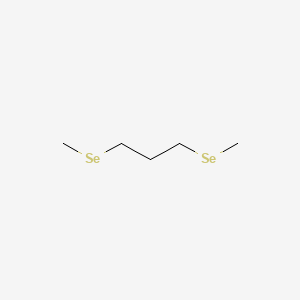
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
